

# Application Note: Structural Confirmation of Schisanlignone D using $^1\text{H}$ and $^{13}\text{C}$ NMR Spectroscopy

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## Compound of Interest

Compound Name: Schisanlignone D

Cat. No.: B1631937

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**Schisanlignone D** is a dibenzocyclooctadiene lignan isolated from *Schisandra propinqua*. Lignans from the Schisandraceae family are known for their diverse biological activities, making their correct structural identification crucial for further research and development. This application note details the use of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy for the structural confirmation of **Schisanlignone D**. The presented protocols and data analysis provide a comprehensive guide for researchers working on the isolation and characterization of natural products.

## Data Presentation

The structural confirmation of **Schisanlignone D** was achieved through detailed analysis of its  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra. The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). The assignments were supported by 2D NMR experiments, including COSY, HSQC, and HMBC.

Table 1:  $^1\text{H}$  NMR Spectral Data of **Schisanlignone D** (500 MHz,  $\text{CDCl}_3$ )

Position	$\delta$ (ppm)	Multiplicity (J in Hz)
4	6.59	s
11	6.55	s
6 $\alpha$	2.80	dd (13.3, 2.2)
6 $\beta$	2.59	dd (13.5, 7.7)
7	1.86	m
8	1.75	m
9 $\alpha$	2.20	dd (13.2, 9.5)
9 $\beta$	2.43	dd (13.5, 1.9)
7-CH <sub>3</sub>	1.20	d (7.0)
8-CH <sub>3</sub>	0.98	d (7.0)
OCH <sub>2</sub> O	5.96	d (1.3)
1-OCH <sub>3</sub>	3.85	s
2-OCH <sub>3</sub>	3.88	s
3-OCH <sub>3</sub>	3.92	s
12-OCH <sub>3</sub>	3.75	s
13-OCH <sub>3</sub>	3.80	s

Table 2: <sup>13</sup>C NMR Spectral Data of **Schisanlignone D** (125 MHz, CDCl<sub>3</sub>)

Position	$\delta$ (ppm)
1	151.5
2	140.2
3	152.0
4	110.8
5	134.5
6	38.5
7	33.6
8	40.9
9	35.0
10	137.7
11	102.0
12	148.5
13	133.6
14	141.0
15	121.5
16	123.4
7-CH <sub>3</sub>	12.0
8-CH <sub>3</sub>	21.3
OCH <sub>2</sub> O	101.0
1-OCH <sub>3</sub>	60.2
2-OCH <sub>3</sub>	59.5
3-OCH <sub>3</sub>	55.6
12-OCH <sub>3</sub>	58.4

13-OCH<sub>3</sub>

60.5

## Experimental Protocols

A standardized protocol is essential for obtaining high-quality, reproducible NMR data for the structural elucidation of natural products.

### 1. Sample Preparation

- Isolation: **Schisanlignone D** was isolated from the dried stems of *Schisandra propinqua* through a series of chromatographic techniques, including silica gel column chromatography and preparative HPLC.
- Purity Assessment: The purity of the isolated compound was determined to be >95% by HPLC analysis.
- NMR Sample Preparation:
  - Accurately weigh 5-10 mg of purified **Schisanlignone D**.
  - Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% TMS as an internal standard.
  - Transfer the solution to a 5 mm NMR tube.

### 2. NMR Data Acquisition

- Instrumentation: All NMR spectra were acquired on a Bruker AVANCE 500 MHz spectrometer.
- <sup>1</sup>H NMR Spectroscopy:
  - Pulse Program: zg30
  - Number of Scans: 16
  - Acquisition Time: 3.98 s

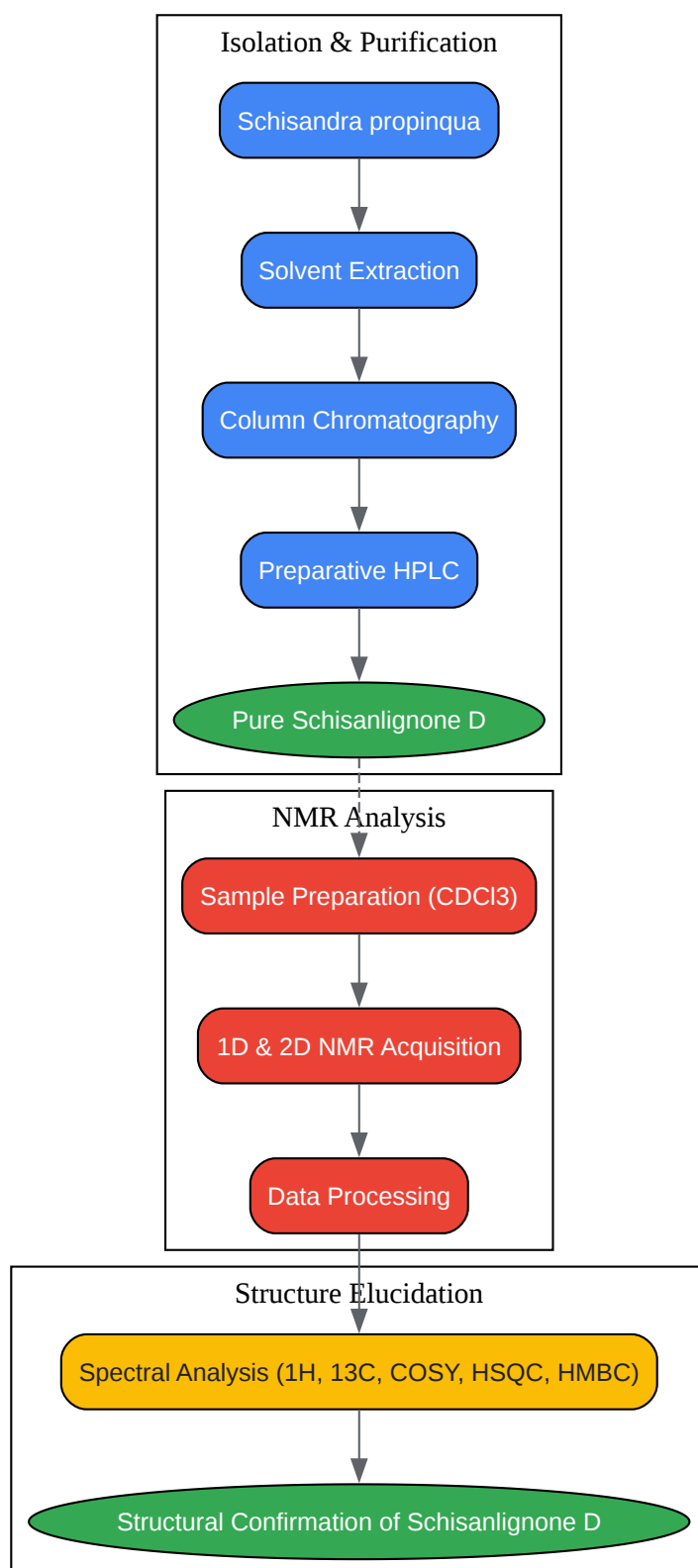
- Relaxation Delay: 1.0 s
- Spectral Width: 20.5 ppm
- **<sup>13</sup>C NMR Spectroscopy:**
  - Pulse Program: zgpg30 (proton-decoupled)
  - Number of Scans: 1024
  - Acquisition Time: 1.09 s
  - Relaxation Delay: 2.0 s
  - Spectral Width: 240 ppm
- **2D NMR Spectroscopy (COSY, HSQC, HMBC):**
  - Standard pulse programs were used for COSY, HSQC, and HMBC experiments.
  - Parameters were optimized for the specific nucleus and expected coupling constants.

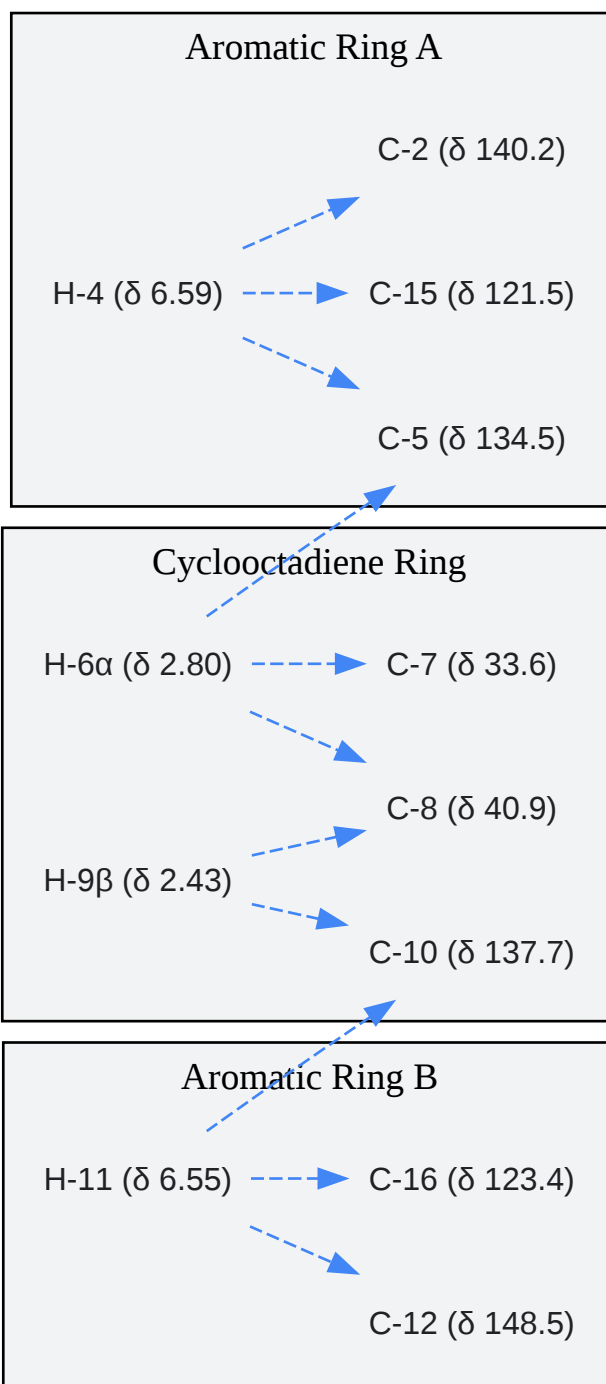
### 3. Data Processing

- **Software:** All spectra were processed using Bruker TopSpin software.
- **Processing Steps:**
  - Fourier transformation of the Free Induction Decay (FID).
  - Phase correction of the resulting spectrum.
  - Baseline correction.
  - Referencing the spectra to the TMS signal ( $\delta = 0.00$  ppm for <sup>1</sup>H and <sup>13</sup>C).
  - Peak picking and integration (for <sup>1</sup>H NMR).

## Mandatory Visualization

The following diagrams illustrate the workflow for the structural confirmation of **Schisanlignone D** and the key HMBC correlations that establish the connectivity of the molecule.





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